Home > Products > Screening Compounds P73644 > 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide - 5841-06-5

5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Catalog Number: EVT-3585770
CAS Number: 5841-06-5
Molecular Formula: C18H10BrFN2O3
Molecular Weight: 401.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: While lacking the benzoxazole and furamide moieties of the target compound, this compound shares the presence of a halogenated (bromo and fluoro) aromatic system. Additionally, the 1,3-benzodioxole ring can be considered a bioisostere of the 1,3-benzoxazole ring system found in 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, implying potential similarities in their physicochemical properties.
  • Relevance: Although lacking the benzoxazole and furamide groups, this compound showcases the utilization of heterocyclic systems with halogenated aromatic substituents, echoing the structural elements of 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide. The presence of fluorine in both compounds suggests potential similarities in their electronic properties.
  • Relevance: Although structurally distinct in many aspects, the presence of a bromine substituent in both this compound and 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide hints at a potential shared interest in exploring the impact of halogen substituents on biological activity.
  • Relevance: Sharing the 4-bromo-2-fluorophenyl structural motif with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide highlights a potential interest in the combined effect of these halogen substituents on biological activity.
  • Relevance: Although not directly comparable in structure, this compound's antiproliferative activity in cancer research aligns with the potential medicinal chemistry interest in 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, suggesting a shared research area.
  • Relevance: Similar to 9c, its antiproliferative activity in cancer research suggests a potential shared research interest with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, albeit with structural differences.
  • Relevance: Its potent antiproliferative activity in lymphoma cells reinforces the potential overlap in research interests with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, even though their structures are distinct.
  • Relevance: The potent antiproliferative activity of 15e against HuT78 cells, similar to 14e, further emphasizes the potential shared research interest with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in targeting cancer cell proliferation despite their structural differences.
  • Relevance: Although lacking the benzoxazole and furamide moieties, this compound shares the presence of a brominated thiazole ring system with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide. This similarity, despite the structural differences, may indicate a shared interest in the properties of brominated heterocyclic systems.
  • Relevance: It shares the presence of a fluorophenyl group attached to a heterocyclic system with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide. Additionally, the 1,3-benzoxazol-2(3H)-one moiety is structurally related to the 1,3-benzoxazole present in the target compound.
  • Relevance: This compound's structural similarity to entry 10, particularly the shared 1,3-benzoxazol-2(3H)-one and fluorophenyl groups, strengthens the potential relevance of this structural class to 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide.
  • Relevance: Although structurally different, the presence of a fluorophenyl group in both this compound and 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide suggests a potential shared interest in the impact of fluorine substitution on the properties of these molecules.
  • Relevance: Although structurally diverse from the target compound, the presence of a halogenated (trifluoromethyl) phenyl group linked to a heterocyclic system echoes the structural elements present in 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide.
  • Relevance: This class shares the presence of both a furamide and a thiazole ring with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide. Although the arrangement and substitution patterns differ, the presence of these two heterocycles suggests a potential shared interest in their combined properties.

15. 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide []* Compound Description: This complex molecule features a thiazole ring system linked to a piperidine ring, which is further substituted with a brominated and chlorinated pyrazole moiety. The compound exhibits promising fungicidal and antiviral activities against tobacco mosaic virus.* Relevance: Although structurally different from 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, this compound shares the presence of a brominated heterocycle. This structural feature, alongside its biological activity, suggests a possible shared interest in exploring the effects of halogenated heterocycles in medicinal chemistry.

16. N-Cyclohexyl-N3- [2- (3-fluorophenyl) ethyl] -N- (2 - {[2- (4-hydroxy-2-oxo- 2,3-dihydro-1,3-benzothiazol-7-yl) ethyl] amino} ethyl) -β-alaninamide []* Compound Description: This compound, structurally dissimilar to the target compound, is investigated as part of a pharmaceutical composition for modulating the beta2-adrenoceptor. * Relevance: Although structurally distinct, the presence of a fluorophenyl group in both this compound and 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide suggests a potential shared interest in incorporating fluorinated aromatic rings into biologically active molecules.

17. 7‐{(E)‐[(4‐nitrophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one []* Compound Description: This compound, part of a series of 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one derivatives, displays potent anticonvulsant activity in a picrotoxin-induced seizure model in rats.* Relevance: While structurally distinct from 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, the research focus on its anticonvulsant properties suggests a potential shared interest in exploring biologically active compounds, albeit with different target activities.

  • Relevance: Similar to entry 17, its focus on anticonvulsant properties points to a potential shared interest with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in exploring the development of biologically active compounds.
  • Relevance: As with the previous entries in this series, its anticonvulsant activity suggests a shared interest with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in the broader field of biologically active molecules.
  • Relevance: This compound, along with the other benzodiazepine derivatives mentioned, highlights a potential shared interest with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in developing compounds with biological activity, even though they target different therapeutic areas.
  • Relevance: The presence of the 1,3-benzoxazole moiety, a key structural feature of 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, suggests a potential shared interest in the chemical and biological properties of this heterocyclic system.
  • Relevance: The shared presence of the 1,3-benzoxazole system with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide points towards a potential common interest in this heterocyclic scaffold.
  • Relevance: Though structurally distinct from 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, the emphasis on synthesizing a series of structurally related isomers highlights a shared interest in understanding the structure-activity relationships of heterocyclic compounds, a principle applicable to the target compound's exploration.
  • Relevance: Although structurally very different from the target compound, this complex shares the presence of bromine substituents on an aromatic ring system. This commonality might reflect a shared interest in understanding the impact of halogen substituents, particularly bromine, on the chemical properties of organic molecules.
  • Relevance: While lacking the benzoxazole and furamide moieties of 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, this compound highlights the use of palladium cross-coupling reactions in building complex molecules with heterocyclic scaffolds, a synthetic strategy potentially applicable to the target compound's preparation.
  • Relevance: Although lacking the benzoxazole and furamide moieties, this compound shares the presence of both a brominated and a fluorinated phenyl ring attached to a heterocyclic system, similar to 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide. This structural similarity suggests a shared interest in exploring the effects of these halogen substituents on molecular properties.
  • Relevance: Although structurally distinct from 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, the presence of a fluorinated aromatic ring in both compounds suggests a potential shared interest in incorporating fluorine substituents into biologically active molecules.
  • Relevance: The presence of the 1,3-benzoxazol-2(3H)-one moiety, structurally related to the 1,3-benzoxazole present in the target compound, suggests a potential shared interest in the chemical and biological properties of this heterocyclic system.
  • Relevance: Although lacking the benzoxazole and furamide moieties, this compound shares with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide the presence of a fluorinated aromatic ring. This similarity, alongside its potent biological activity, suggests a shared research interest in exploring the effects of fluorinated aromatic substituents on biological activity.
  • Relevance: Despite the structural complexity and differences, the presence of a fluorophenylcarboxamide group in both this compound and 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide suggests a potential shared interest in incorporating this specific structural motif for its effect on biological activity.
  • Relevance: Although structurally very different from 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, the research focus on metal-organic frameworks (MOFs) and their photocatalytic properties highlights a potential shared interest in exploring materials with tailored properties, albeit in a different chemical space.
  • Relevance: Similar to entry 31, its focus on MOFs and photocatalysis demonstrates a potential shared research interest with 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in designing materials with specific properties.
  • Relevance: Although the core structure differs significantly from 5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, this series highlights the use of bromine as a substituent in a heterocyclic system. This shared feature, despite the structural differences, might point to a common interest in exploring the impact of bromine on the chemical and biological properties of these compounds.

Properties

CAS Number

5841-06-5

Product Name

5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

IUPAC Name

5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Molecular Formula

C18H10BrFN2O3

Molecular Weight

401.2 g/mol

InChI

InChI=1S/C18H10BrFN2O3/c19-16-7-6-15(24-16)17(23)21-12-4-5-14-13(9-12)22-18(25-14)10-2-1-3-11(20)8-10/h1-9H,(H,21,23)

InChI Key

OYNMEIXOUSKOFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.